2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide
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Overview
Description
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide is a synthetic organic compound with the molecular formula C12H8ClF3N4O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 3-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its biological activity.
Biological Studies: The compound is studied for its potential anti-inflammatory and neuroprotective properties.
Chemical Research: It serves as a precursor in the synthesis of more complex pyrimidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, contributing to its anti-inflammatory properties . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-Chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives such as:
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the phenylamino and carboxamide groups, making it less complex and potentially less biologically active.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains similar trifluoromethyl groups but has different functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O/c13-11-18-5-8(9(17)21)10(20-11)19-7-3-1-2-6(4-7)12(14,15)16/h1-5H,(H2,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQFOWKYIINDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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